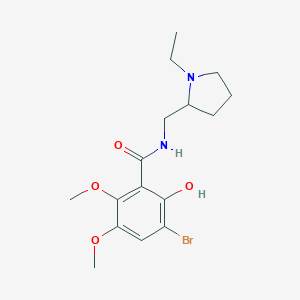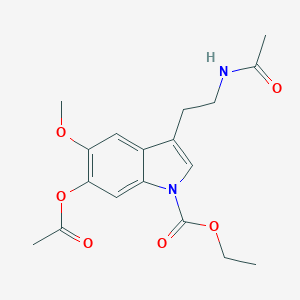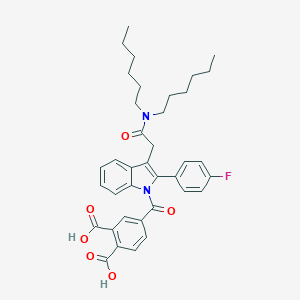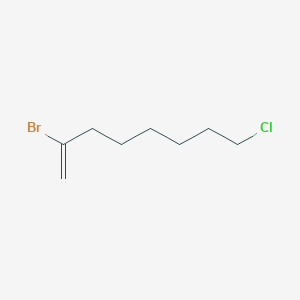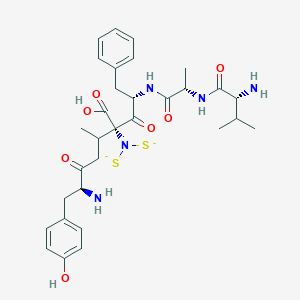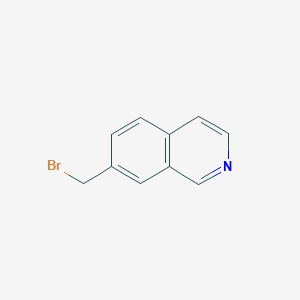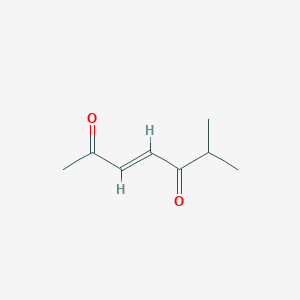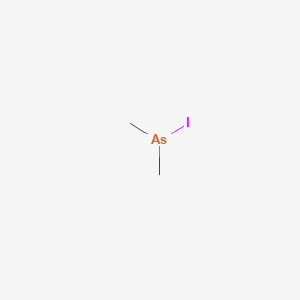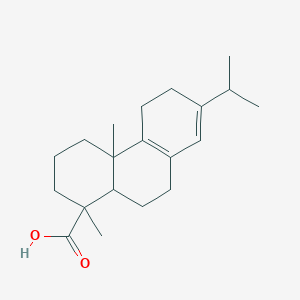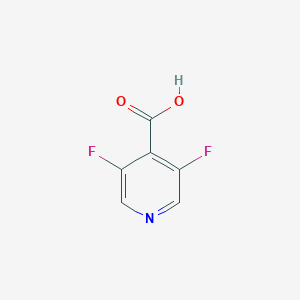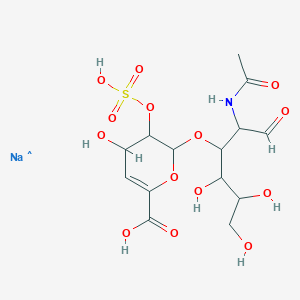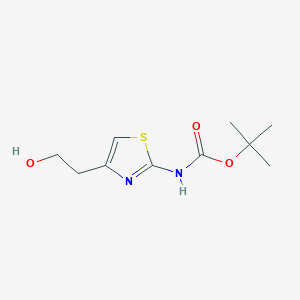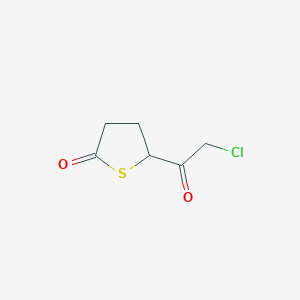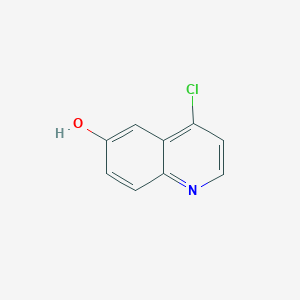![molecular formula C18H23FO3 B129198 (8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 148044-31-9](/img/structure/B129198.png)
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as Fluoxymesterone and is a derivative of testosterone. It has been extensively studied for its unique properties and potential applications in medicinal and pharmaceutical research.
Mecanismo De Acción
Fluoxymesterone works by binding to androgen receptors in the body, which are responsible for regulating the expression of genes involved in the development and maintenance of male characteristics. By binding to these receptors, Fluoxymesterone can promote the growth of muscle tissue, increase bone density, and improve the overall health and well-being of individuals.
Efectos Bioquímicos Y Fisiológicos
Fluoxymesterone has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase protein synthesis, which can lead to an increase in muscle mass and strength. It also has the potential to increase bone density, which can help to prevent osteoporosis and other bone-related diseases. Additionally, Fluoxymesterone has been shown to have anti-inflammatory properties, which can help to reduce the risk of certain diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluoxymesterone has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to selectively target androgen receptors, making it a useful tool for studying the effects of androgens on the body. Additionally, Fluoxymesterone has been shown to have a relatively long half-life, which can make it easier to administer and study in lab settings. However, one of the main limitations of Fluoxymesterone is its potential for toxicity, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research involving Fluoxymesterone. One area of interest is its potential use in the treatment of breast cancer and other types of cancer. Researchers are also exploring the potential of Fluoxymesterone as a treatment for osteoporosis and other bone-related diseases. Additionally, there is interest in studying the effects of Fluoxymesterone on cognitive function and brain health, as well as its potential use in hormone replacement therapy. Further research is needed to fully understand the potential applications and limitations of Fluoxymesterone in various fields of research.
Métodos De Síntesis
The synthesis of Fluoxymesterone involves several steps, including the reduction of testosterone and the introduction of a fluoro group at the 2-position of the steroid nucleus. The synthesis process is complex and requires expertise in organic chemistry. Various methods have been developed for the synthesis of Fluoxymesterone, including the use of palladium-catalyzed reactions, hydrogenation, and fluorination.
Aplicaciones Científicas De Investigación
Fluoxymesterone has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to have anti-tumor properties and has been investigated as a potential treatment for breast cancer, prostate cancer, and other types of cancer. The compound has also been studied for its potential use in hormone replacement therapy and has been shown to increase bone density and muscle mass in clinical trials.
Propiedades
Número CAS |
148044-31-9 |
|---|---|
Nombre del producto |
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
Fórmula molecular |
C18H23FO3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
InChI |
InChI=1S/C18H23FO3/c1-18-7-6-9-10(13(18)4-5-15(18)20)2-3-11-12(9)8-14(19)17(22)16(11)21/h8-10,13,15,20-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
Clave InChI |
RRMDJMJTCAKGBL-ZICKVNAASA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)F)O)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)F)O)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)F)O)O |
Sinónimos |
2-fluoro-4-hydroxyestradiol 2F4OHE2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



